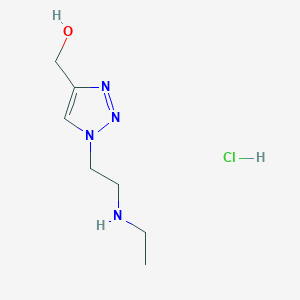

(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound has been established as [1-[2-(ethylamino)ethyl]triazol-4-yl]methanol;hydrochloride, reflecting the precise structural arrangement of functional groups within the molecular framework. This nomenclature follows standard IUPAC conventions for naming complex heterocyclic compounds containing multiple substituents. The structural representation reveals a 1,2,3-triazole ring system as the central core, with a hydroxymethyl group positioned at the 4-position of the triazole ring. The nitrogen atom at position 1 of the triazole ring is substituted with a 2-(ethylamino)ethyl chain, creating a linear alkyl spacer that terminates in a secondary amine functionality.

The molecular structure can be systematically described through its Simplified Molecular Input Line Entry System representation as CCNCCN1C=C(N=N1)CO.Cl, which provides a standardized linear notation for the compound's connectivity. This notation clearly delineates the ethyl group attached to the nitrogen atom, followed by the ethylene bridge connecting to the triazole nitrogen, and the hydroxymethyl substituent on the triazole carbon. The International Chemical Identifier string InChI=1S/C7H14N4O.ClH/c1-2-8-3-4-11-5-7(6-12)9-10-11;/h5,8,12H,2-4,6H2,1H3;1H provides an additional standardized representation that enables precise structural identification across different chemical information systems.

The three-dimensional molecular architecture exhibits specific conformational preferences due to the presence of multiple rotatable bonds within the ethylamino ethyl substituent. The triazole ring maintains planarity, while the flexible alkyl chain allows for various spatial orientations that influence the compound's overall molecular geometry and potential intermolecular interactions.

Properties

IUPAC Name |

[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O.ClH/c1-2-8-3-4-11-5-7(6-12)9-10-11;/h5,8,12H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWIAIPFAETDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=C(N=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Principle: The synthesis typically involves the cycloaddition of an azide and a terminal alkyne catalyzed by copper(I), forming the 1,2,3-triazole ring regioselectively at the 1,4-positions.

- Starting Materials:

- An azide derivative bearing a hydroxymethyl group or a precursor that can be converted to this functionality.

- An alkyne functionalized with the 2-(ethylamino)ethyl moiety or a suitable protected precursor.

- Reaction Medium: Usually aqueous or mixed aqueous-organic solvents are employed to enhance environmental friendliness and yield.

- Catalyst: Copper(I) salts such as CuSO4 in the presence of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.

- Temperature: Ambient to moderate heating (room temperature to 60 °C) depending on substrate reactivity.

This method allows efficient construction of the triazole core with the desired substituents in high yields and purity.

Post-Cycloaddition Modifications

- After formation of the triazole ring, the compound is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents.

- This step improves the compound’s stability, solubility, and handling properties.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water, ethanol, or mixed aqueous-organic | Promotes green chemistry and solubility |

| Catalyst | CuSO4 + sodium ascorbate | Generates active Cu(I) species |

| Temperature | 25–60 °C | Mild conditions favor selectivity |

| Reaction Time | 1–24 hours | Dependent on substrate and scale |

| pH | Neutral to slightly acidic | Avoids side reactions |

| Work-up | Extraction, filtration, salt formation | Conversion to hydrochloride salt |

Optimization studies show that aqueous media and mild temperatures maximize yield and reduce by-products.

Industrial Scale and Continuous Flow Synthesis

- Industrial production employs continuous flow reactors to enhance reaction control, safety, and scalability.

- Automation of reagent addition and temperature control ensures reproducibility and high throughput.

- The continuous flow CuAAC process reduces reaction times and improves catalyst recycling.

Alternative Synthetic Strategies and Related Compounds

- Some related heterocycles with triazole cores are synthesized via condensation and cyclization reactions involving hydrazides and aldehydes under basic conditions, followed by further functionalization.

- However, for (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, the CuAAC method remains the most straightforward and widely used.

Research Findings and Characterization

- The compound’s synthesis is confirmed by spectroscopic methods such as NMR and mass spectrometry.

- Proton NMR typically shows characteristic signals for the triazole ring protons and the ethylaminoethyl side chain.

- High-performance liquid chromatography (HPLC) and preparative chromatography are used for purification and enantiomeric excess determination.

- Single-crystal X-ray diffraction has been applied to related triazole derivatives for structural confirmation.

Summary Table of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Azide and alkyne synthesis | Preparation of azide and alkyne precursors | Standard organic synthesis methods | Pure intermediates |

| 2. CuAAC cycloaddition | Copper(I)-catalyzed cycloaddition of azide and alkyne | CuSO4, sodium ascorbate, aqueous solvent, 25–60 °C | 70–95% yield |

| 3. Salt formation | Treatment with HCl in methanol | Saturated HCl/MeOH solution | Hydrochloride salt obtained |

| 4. Purification | Extraction, filtration, recrystallization | Chromatography or crystallization | High purity product |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride exhibits significant activity against various bacterial strains. A study by demonstrated its efficacy against resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies reported in highlighted its ability to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for further development in cancer therapeutics.

Bioisosteric Replacement

The triazole moiety serves as a bioisosteric replacement for amides in drug design. This application is particularly relevant in the development of inhibitors targeting specific enzymes involved in cancer progression. The structural similarity allows for maintaining biological activity while potentially improving pharmacokinetic properties .

Agricultural Applications

Fungicides

Triazole compounds are widely used as fungicides in agriculture. The compound's ability to disrupt fungal cell membrane synthesis makes it an effective agent against various plant pathogens. Studies have shown that it can reduce fungal growth significantly when applied to crops .

Plant Growth Regulators

Research has indicated that triazole derivatives can act as plant growth regulators, enhancing growth and yield in certain crops. The application of this compound has been linked to improved resistance against environmental stressors .

Materials Science Applications

Polymer Chemistry

In materials science, the compound has been explored as a precursor for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Nanomaterials

Recent advancements have utilized this compound in the synthesis of nanomaterials. These nanomaterials exhibit unique electronic and optical properties suitable for applications in sensors and electronic devices .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as a novel therapeutic agent.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with the triazole compound showed a marked increase in yield compared to untreated controls. The study also noted enhanced resistance to common fungal infections, suggesting both direct and indirect benefits of the compound in agricultural practices.

Mechanism of Action

The mechanism of action of (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogs, highlighting structural variations and physicochemical

Key Observations:

Amine Functionality : Unlike primary amines (e.g., ), the secondary amine in the target compound may reduce metabolic degradation but increase basicity.

Lipophilicity : The piperidine-containing analog () likely exhibits higher lipophilicity (logP ~1.5 estimated) compared to the target compound (~0.8), influencing membrane permeability.

Molecular Weight : All analogs fall within 174–247 g/mol, adhering to Lipinski’s rule for drug-likeness (<500 g/mol).

Biological Activity

(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound belonging to the triazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthetic methodologies, and potential mechanisms of action.

- Chemical Formula : CHClNO

- Molecular Weight : 194.67 g/mol

- IUPAC Name : this compound

- PubChem CID : 122164095

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved through “click chemistry” involving azides and alkynes.

- Introduction of the Ethylamino Group : Via nucleophilic substitution reactions.

- Hydrochloride Formation : By reacting the free base with hydrochloric acid.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound’s structure allows it to interact with various molecular targets involved in cancer cell proliferation.

- Mechanism of Action : The triazole ring can inhibit enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest .

- Case Studies :

| Compound | Cell Line | IC (µM) | Comparison with Standard |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Better than doxorubicin |

| Compound 9 | HCT-116 | 2.6 | Better than 5-fluorouracil |

| Compound 9 | HepG2 | 1.4 | Better than doxorubicin |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent against various bacterial strains.

- Activity Profile : Some studies have reported good inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the triazole structure contributes to its antimicrobial efficacy .

The biological activity of this compound can be attributed to:

- Binding Affinity : The ethylamino group enhances binding affinity to biological macromolecules.

- Enzyme Interaction : The compound can modulate the activity of specific enzymes involved in critical cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Optimize reaction efficiency by:

- Using a 1:1 molar ratio of azide (e.g., 2-(ethylamino)ethyl azide) and alkyne (e.g., propargyl alcohol) precursors.

- Maintaining reaction temperatures between 50–60°C in a mixed solvent system (e.g., THF/H2O) to enhance solubility .

- Purifying the product via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and the ethylamino side chain (δ 2.6–3.1 ppm for CH2-N) .

- IR Spectroscopy : Identify hydroxyl (O-H stretch at ~3200–3400 cm<sup>-1</sup>) and triazole ring (C=N stretch at ~1600 cm<sup>-1</sup>) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 229.12 for the free base) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

- Storage : Store in airtight glass containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction can clarify:

- The spatial arrangement of the triazole ring and ethylamino side chain, particularly for stereoisomers.

- Hydrogen-bonding interactions between the hydroxyl group and hydrochloride counterion, critical for stability analysis .

Q. What strategies address poor aqueous solubility in pharmacological testing?

- Methodology :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

- Salt Form Optimization : Compare hydrochloride vs. other salts (e.g., sulfate) for improved bioavailability.

- Prodrug Design : Esterify the hydroxyl group to increase lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. How can researchers analyze contradictory biological activity data across studies?

- Methodology :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) to control variability .

- Impurity Profiling : Use HPLC-UV/ELSD to detect trace intermediates (e.g., unreacted azides) that may interfere with bioactivity .

- Dose-Response Curves : Perform EC50/IC50 comparisons under consistent pH (7.4) and temperature (37°C) conditions .

Q. What are the best practices for long-term storage to maintain stability?

- Methodology :

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Moisture Prevention : Use desiccants (e.g., silica gel) in storage containers. Monitor water content via Karl Fischer titration (<0.5% w/w) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.